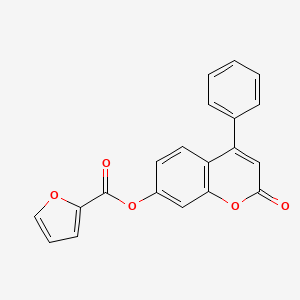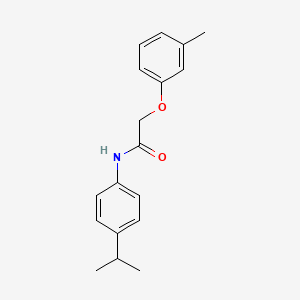![molecular formula C22H29N5O3 B5520645 3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)
3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for their potential in various biological activities, including antihypertensive and antiamnesic effects. The compound's complex structure incorporates elements like triazol, phenylpropyl, and butanoyl groups, suggesting a multifaceted synthesis process and diverse chemical behavior.
Synthesis Analysis
Synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multi-step pathways, often starting from basic nitrogen-containing compounds and undergoing reactions like Michael addition, cyclization, and condensation. These pathways allow for the introduction of various substituents at specific positions, influencing the compound's activity and selectivity (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis. These studies reveal the presence of spiro and diaza structures, contributing to the compound's unique properties and biological activity (Guillon et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the compound typically include interactions with receptors and potential for modulation of biological pathways. The structure-activity relationship (SAR) studies help identify modifications that enhance receptor affinity and selectivity, contributing to the compound's therapeutic potential (Jordan et al., 2005).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and crystal structure, can be influenced by their spiro and diaza configurations. These properties are essential for understanding the compound's behavior in biological systems and its formulation for potential applications (Wang et al., 2011).
Chemical Properties Analysis
Chemical properties, including reactivity with other molecules, stability, and potential for forming derivatives, are crucial for developing therapeutic agents. The compound's interactions with various biological targets can be modulated through structural modifications, impacting its pharmacological profile (Tsukamoto et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Several studies have focused on the synthesis and biological activity of compounds structurally related to 3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. For instance, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives demonstrated potent inhibitory effects on neural Ca-uptake and provided protection against brain edema and memory and learning deficits induced by certain toxins, suggesting their potential in treating neurological disorders (Tóth et al., 1997). Another study involved the synthesis of novel spiroimidazolidinone compounds, showing high diastereoselectivity and potential pharmaceutical applications, emphasizing the versatility of spiro compounds in drug design (Jassem et al., 2019).
Antiviral and Antipsychotic Applications
Compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been investigated for their antiviral properties, particularly against human coronavirus and influenza virus, highlighting their potential in antiviral drug development (Apaydın et al., 2019). Another study evaluated the antipsychotic profiles of related compounds, suggesting their suitability as candidates for antipsychotic drug development with reduced neurological side effects (Wise et al., 1985).
Structural and Mechanistic Insights
The crystal structure analysis of certain derivatives provided insights into their molecular geometry and intermolecular interactions, crucial for understanding the bioactivity and designing more effective compounds (Kayukova et al., 2022). Additionally, the study of reactions between diaza compounds and thioureas has led to the discovery of new structures with potential therapeutic applications (Attanasi et al., 1999).
Propiedades
IUPAC Name |
3-(2-phenylpropyl)-8-[4-(1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-18(19-6-3-2-4-7-19)14-26-15-22(30-21(26)29)9-12-25(13-10-22)20(28)8-5-11-27-17-23-16-24-27/h2-4,6-7,16-18H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSVDEDSAJFKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2(CCN(CC2)C(=O)CCCN3C=NC=N3)OC1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)


![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)
![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)


![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)


![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)